molecular formula C4H5N3O2 B016511 2-Amino-4,6-dihydroxypyrimidine CAS No. 56-09-7

2-Amino-4,6-dihydroxypyrimidine

Cat. No.: B016511
CAS No.: 56-09-7
M. Wt: 127.1 g/mol
InChI Key: AUFJTVGCSJNQIF-UHFFFAOYSA-N
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Description

2-Amino-4,6-dihydroxypyrimidine (2A4DHP) is an important organic compound in the field of biochemistry. It is a member of the pyrimidine family and is a precursor of nucleic acid biosynthesis. 2A4DHP is a key intermediate in the synthesis of several important molecules, such as adenine and uracil. It is also used as a starting material in the synthesis of several other compounds, such as thymidine, thymine and cytosine. 2A4DHP is a versatile compound and has a wide range of applications in the field of biochemistry.

Scientific Research Applications

  • Ionization Constants and UV Spectra Studies : It is used for studying ionization constants and UV spectra of heterocyclic substances (Barlin & Pfleiderer, 1971).

  • Intermediate for Nitropyrimidines Synthesis : This compound is an intermediate required for the preparation of nitropyrimidines, which are inactivators of the DNA repairing protein MGMT (Lopez et al., 2009).

  • Therapeutic Applications : Derivatives of 2-Amino-4,6-dihydroxypyrimidine are useful in treating various diseases like chronic obstructive pulmonary disease, asthma, allergic rhinitis, inflammatory bowel disease, psoriasis, osteoarthritis, rheumatoid arthritis, and cancer (Expert Opinion on Therapeutic Patents, 2004).

  • Antiviral Activity : It is a precursor to 9-alkoxypurines, showing potent activity against herpes simplex virus types 1 and 2 and varicella zoster virus in cell cultures (Harnden et al., 1990).

  • Potential Parkinson's Disease Treatment : Carbamate substituted 2-amino-4,6-diphenylpyrimidines show potential as dual adenosine A1 and A2A receptor antagonists, useful in Parkinson's disease treatment (Robinson et al., 2016).

  • Cyclooxygenase Inhibition : 2-Amino-4,6-dimethoxypyrimidine (ADM) is a potent inhibitor of cyclooxygenase in vivo (Xiong et al., 2014).

  • Key Intermediate in Synthesis : The improved synthesis of 2,5-diamino-4,6-dichloropyrimidine is crucial in synthesizing various 9-substituted guanines (Legraverend et al., 1990).

  • Inhibiting Nitric Oxide Production : 2-amino-4,6-dichloropyrimidines inhibit immune-activated nitric oxide production, with the most effective being 5-fluoro-2-amino-4,6-dichloropyrimidine (Jansa et al., 2014).

  • Antimetabolic Activity : This compound shows high antimetabolic activity, inhibiting folic and dihydrofolic acid reductases (Berezovskii et al., 1967).

  • Herpes Virus Replication Inhibition : It inhibits the replication of herpes viruses and increases survival in mice infected with HSV2 (Holý et al., 2002).

Safety and Hazards

2-Amino-4,6-dihydroxypyrimidine causes skin irritation and serious eye irritation . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

2-Amino-4,6-dihydroxypyrimidine is used in the production of antimicrobial guanylsulfonamides . It is also used as an intermediate in pharmaceuticals and agrochemicals . It is used in the production of sulfosulphuron in agricultural soil . Future research could focus on the development of new pyrimidines as anti-inflammatory agents .

Biochemical Analysis

Biochemical Properties

2-Amino-4,6-dihydroxypyrimidine plays a significant role in biochemical reactions . It acts as an intermediate in the production of antimicrobial guanylsulfonamides . It interacts with various enzymes, proteins, and other biomolecules, contributing to a range of biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are noteworthy. It has been found to inhibit immune-activated nitric oxide production . This influence on cell function extends to impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to decrease the number of caries lesions by 45.5% in rats, showing high anticaries efficacy . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information on these metabolic pathways is currently limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. It may also affect its localization or accumulation . Detailed information on these aspects is currently limited.

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-amino-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-4-6-2(8)1-3(9)7-4/h1H,(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFJTVGCSJNQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56-09-7, 4425-67-6
Record name 2-Amino-6-hydroxy-4(3H)-pyrimidinone
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Record name 4(3H)-Pyrimidinone, 2-amino-6-hydroxy-
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Record name 2-Amino-4,6-dihydroxypyrimidine
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Record name 2-Amino-4,6-dihydroxypyrimidine
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Record name 4(3H)-Pyrimidinone, 2-amino-6-hydroxy-
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Record name 2-amino-6-hydroxy-1H-pyrimidin-4-one
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Record name 2-aminopyrimidine-4,6-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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